2-(2,3-Dichlorophenyl)ethanol
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Description
Synthesis Analysis
The synthesis of related chlorophenyl ethanol compounds involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction, yielding the product with over 95% efficiency under optimized conditions (Yang Lirong, 2007). Additionally, chiral intermediates like (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol have been prepared using biocatalytic processes involving recombinant Escherichia coli, demonstrating high product purity and yield under optimized conditions (Tengyun Wei et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,3-Dichlorophenyl)ethanol has been studied through various techniques like X-ray crystallography. These studies reveal detailed information about the compound's geometry, bonding, and conformation, contributing to a better understanding of its chemical behavior (F. Toda et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl ethanol derivatives typically include esterification, reduction, and asymmetric synthesis. These reactions are crucial for producing pharmaceutical intermediates and other organic compounds. For instance, the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using acetone powder of Geotrichum candidum shows a high enantiomeric excess and yield, emphasizing the compound's significance in producing enantiomerically pure substances (H. Hamada et al., 2001).
Scientific Research Applications
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- Application : “2-(2,3-Dichlorophenyl)ethanol” may be used in the synthesis of long-chain alcohols from ethanol .
- Method of Application : The compound is used in a catalyst for the Guerbet condensation, a reaction that upgrades ethanol to long-chain alcohols . The catalysts were synthesized by one-step carbonization of nickel-organic complex gels containing small amounts of sulfur species .
- Results : The use of “2-(2,3-Dichlorophenyl)ethanol” in this process resulted in highly efficient ethanol upgrading to long-chain alcohols in the aqueous phase .
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- Application : “2-(2,3-Dichlorophenyl)ethanol” is used in the synthesis of new carbodithioate derivatives .
- Method of Application : The compound is used in the synthesis of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives . The synthesis is carried out by conventional technique as well as ultrasound irradiation .
- Results : The synthesized compounds were evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities . Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria .
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- Application : “2-(2,3-Dichlorophenyl)ethanol” is used in the asymmetric reduction by whole cells of Saccharomyces cerevisiae CGMCC 2.396 .
- Method of Application : The compound is used in the reduction of 2-chloro-1-(3-chlorophenyl)ethanone .
- Results : The reduction afforded ®-2-chloro-1-(3-chlorophenyl)ethanol with more than 99% ee and 97% yield .
properties
IUPAC Name |
2-(2,3-dichlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJDHDLMGJKZKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370485 |
Source
|
Record name | 2-(2,3-dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)ethanol | |
CAS RN |
114686-85-0 |
Source
|
Record name | 2-(2,3-dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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